

The C3a (70-77) Peptide: A Technical Guide to its Function and Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts its pro-inflammatory effects through its G protein-coupled receptor, C3aR. The C-terminal octapeptide of C3a, designated as C3a (70-77), has been identified as the active site of the parent molecule. While possessing a fraction of the potency of full-length C3a, this peptide fragment recapitulates a significant spectrum of its biological activities, making it a valuable tool for studying complement-mediated signaling and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the function, signaling pathways, and experimental investigation of the C3a (70-77) peptide.

Core Functions of C3a (70-77)

The C3a (70-77) peptide, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, acts as an agonist at the C3a receptor (C3aR).[1] On a molar basis, it exhibits approximately 1-2% of the biological activity of the full-length C3a anaphylatoxin.[1] Its primary functions are centered around mediating inflammatory responses.

Key biological activities include:



- Smooth Muscle Contraction: C3a (70-77) induces the contraction of smooth muscle tissues,
 such as the guinea pig ileum and uterus.[1]
- Increased Vascular Permeability: It enhances vascular permeability in both guinea pig and human skin, contributing to local edema.[1]
- Mast Cell Degranulation: The peptide triggers the release of vasoactive amines, including histamine, from mast cells, a key event in allergic and inflammatory reactions.
- Modulation of Lymphocyte Function: C3a (70-77) has been shown to interact directly with human lymphocytes and can modulate their functions.[1]
- Intracellular Calcium Mobilization: Binding of C3a (70-77) to its receptor on various cell types, including macrophages, leads to a rapid increase in intracellular calcium concentrations.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of the **C3a** (70-77) peptide and its derivatives.



Peptide	Assay	Cell Line	Parameter	Value	Reference
C3a (70-77)	Mast Cell Degranulatio n	RBL-C3aR cells	EC50	~1-10 μM	Based on 1- 2% activity of C3a (EC50 ~10-100 nM)
Designed Agonist 1	Mast Cell Degranulatio n	RBL-C3aR cells	EC50	25.3 nM	[5]
Designed Agonist 2	Mast Cell Degranulatio n	RBL-C3aR cells	EC50	66.2 nM	[5]
Designed Partial Agonist 1	Mast Cell Degranulatio n	RBL-C3aR cells	IC50	15.4 nM	[5]
Designed Partial Agonist 2	Mast Cell Degranulatio n	RBL-C3aR cells	IC50	26.1 nM	[5]
C3a (70-77)	Calcium Mobilization	RAW264.7 cells	Agonist	1 μM induced response	[3][4]

Table 1: Agonist and Antagonist Activities of C3a (70-77) and Designed Peptides.

Ligand	Receptor	Cell Line	Parameter	Value	Reference
Eu-DTPA- hC3a	C3aR	HEK293	Kd	8.7 ± 1.4 nM	[6]

Table 2: Binding Affinity for C3aR.

Signaling Pathways

The C3a (70-77) peptide exerts its effects by activating the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of

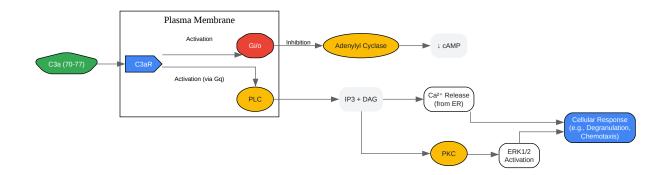


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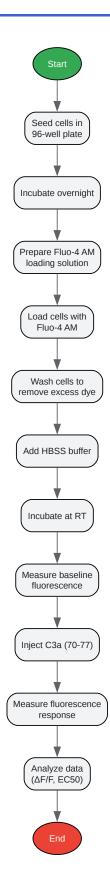
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pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, C3aR activation can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). A downstream consequence of C3aR activation is the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).









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References

- 1. C3a (70-77) 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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